![molecular formula C20H20N2O5 B2923257 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide CAS No. 1351620-94-4](/img/structure/B2923257.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

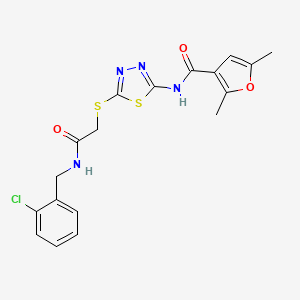

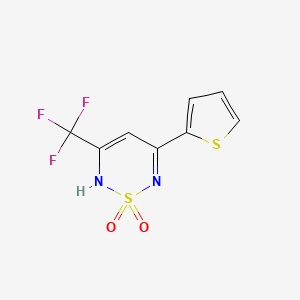

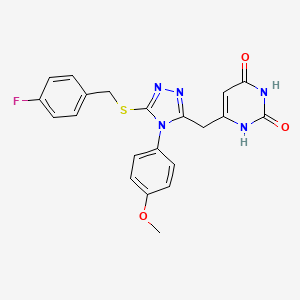

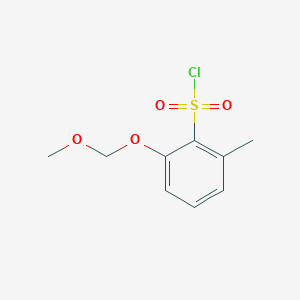

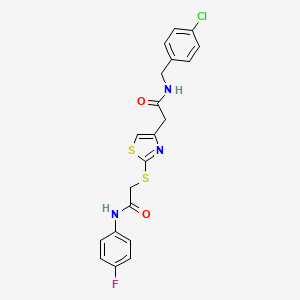

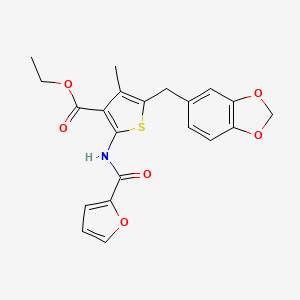

The synthesis of similar compounds often involves reactions under dynamic pH control using aqueous Na2CO3 . These reactions yield a base compound, which is then substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis

The molecular structure of similar compounds is largely planar but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule . The overall geometry of the molecule is determined by the arrangement of these rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control . This reaction yields a base compound, which is then substituted at the N-position with various alkyl/aryl halides .Scientific Research Applications

Role of Orexin Receptors in Compulsive Behaviors

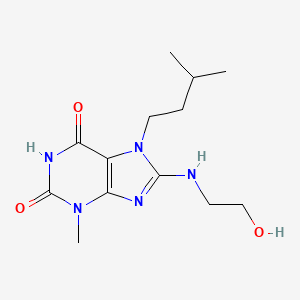

Research has investigated the role of orexin receptors, which are related to feeding, arousal, stress, and drug abuse, in modulating compulsive behaviors, including compulsive food consumption. This research area could potentially be relevant for compounds interacting with similar neural pathways or receptors. Compounds that act as orexin receptor antagonists have been evaluated for their ability to reduce binge eating in models, suggesting a potential application in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Metal-Induced Tautomerization

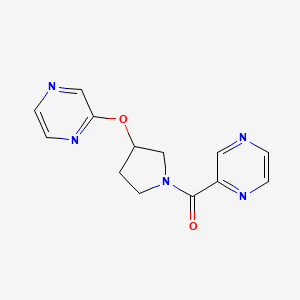

The study of metal-induced tautomerization of molecules, such as oxazoles and thiazoles, to form heterocyclic carbenes presents an interesting application in the field of catalysis and material science. Such transformations could be relevant for the synthesis of novel materials or catalysts, which might share mechanistic similarities with the compound (Ruiz & Perandones, 2009).

Synthesis of Heterocyclic Compounds

The synthesis of dibenzo-p-dioxin and related heterocyclic compounds through palladium-catalyzed reactions has been explored for the development of new synthetic methodologies. This research area might offer insights into synthetic strategies or applications for structurally related compounds, including pharmaceuticals and materials (Gabriele et al., 2006).

Polybenzoxazine Materials

Studies on polybenzoxazine materials, which include functional groups similar to those in the compound of interest, have explored their thermal properties and applications in advanced material science. Such research suggests potential applications in developing new materials with specific thermal or mechanical properties (Qi et al., 2009).

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds are known to inhibit certain enzymes . For example, sulfonamides, which have a similar structure, are known to inhibit proteases, carbonic anhydrase, caspase, and COX-2 . They are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .

Future Directions

properties

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c23-18(21-12-20(25)8-7-13-3-1-2-4-15(13)20)19(24)22-14-5-6-16-17(11-14)27-10-9-26-16/h1-6,11,25H,7-10,12H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESVBARWRUDEPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2923174.png)

![7-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2923177.png)

![N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B2923180.png)

![5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole](/img/structure/B2923184.png)

![Ethyl 1-[2-[[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]amino]ethyl]imidazole-4-carboxylate](/img/structure/B2923186.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2923189.png)